molecular formula C14H24O B13119885 rel-(4aR,6R,8aS)-6-(tert-Butyl)octahydronaphthalen-2(1H)-one CAS No. 24817-28-5

rel-(4aR,6R,8aS)-6-(tert-Butyl)octahydronaphthalen-2(1H)-one

Cat. No.: B13119885
CAS No.: 24817-28-5
M. Wt: 208.34 g/mol
InChI Key: QQKVQRVPUCGGKW-GRYCIOLGSA-N
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Description

cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings. The specific structure of this compound includes a tert-butyl group and an octahydro modification, indicating a fully saturated naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. The reaction conditions often require a catalyst such as palladium or platinum and high pressure of hydrogen gas. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to further reduce any unsaturated bonds.

    Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

Biology and Medicine: In biological and medicinal research, derivatives of naphthalene compounds are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if applicable, it would interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

    Naphthalene: The parent compound with two fused benzene rings.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.

    Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.

Uniqueness: cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and full saturation of the naphthalene ring system. The presence of the tert-butyl group adds steric hindrance, influencing its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

24817-28-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(4aR,6R,8aS)-6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3/t10-,11+,12-/m1/s1

InChI Key

QQKVQRVPUCGGKW-GRYCIOLGSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1

Canonical SMILES

CC(C)(C)C1CCC2CC(=O)CCC2C1

Origin of Product

United States

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